molecular formula C20H9F2N3O2 B3369760 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione CAS No. 245106-24-5

12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Cat. No.: B3369760
CAS No.: 245106-24-5
M. Wt: 361.3 g/mol
InChI Key: UCDMJWFKNYERGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione is a synthetic indolocarbazole derivative of significant interest in oncology and pharmaceutical research. Compounds within this chemical class have been extensively studied for their potent antitumor activities. Research on a novel indolocarbazole analog, NB-506, demonstrated that these molecules can cause significant regression in human-derived solid tumors, including lung, stomach, and colon cancers, in preclinical models . The primary mechanism of action for this class of compounds is often through the inhibition of topoisomerase I, a critical enzyme involved in DNA replication and transcription. By stabilizing the cleavable complex between topoisomerase I and DNA, these agents induce DNA damage and trigger apoptosis in cancer cells . The strategic incorporation of fluorine atoms at the 4 and 8 positions of the core structure is designed to optimize the compound's electronic properties, metabolic stability, and binding affinity to its biological target. This makes it a valuable chemical tool for investigating new cancer therapeutics and studying the mechanisms of DNA interference. As a key building block in drug discovery, this indolocarbazole scaffold provides researchers with a versatile intermediate for further structural derivatization and structure-activity relationship (SAR) studies aimed at developing novel anticancer agents.

Properties

IUPAC Name

8,18-difluoro-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9F2N3O2/c21-7-3-1-5-9-11(7)13-15-16(20(27)25-19(15)26)14-12-8(22)4-2-6-10(12)24-18(14)17(13)23-9/h1-6,23-24H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMJWFKNYERGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C3=C4C(=C5C6=C(C=CC=C6F)NC5=C3N2)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420509
Record name 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245106-24-5
Record name 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of indole-based compounds can exhibit significant anticancer properties. The compound has shown potential in inhibiting tumor growth by interfering with cancer cell proliferation and inducing apoptosis. Studies have demonstrated that similar compounds can target specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Indole derivatives have been recognized for their antimicrobial activity against various pathogens. The fluorinated structure of this compound may enhance its efficacy against resistant strains of bacteria and fungi. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of indole derivatives in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier may provide therapeutic benefits by reducing oxidative stress and inflammation in neuronal tissues.

Synthesis and Derivatives

The synthesis of 12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione typically involves multi-step organic reactions that include cyclization and fluorination processes. Variants of this compound are being explored to enhance its biological activity and selectivity.

Case Study 1: Anticancer Screening

A study conducted on the anticancer properties of indole derivatives found that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). This suggests a promising avenue for further drug development.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that derivatives of this compound had minimum inhibitory concentrations (MIC) comparable to existing antibiotics. These findings support its potential as a scaffold for designing new antimicrobial agents.

Comparison with Similar Compounds

Key Observations:
  • Fluorine Position Matters :

    • 3,9-Difluoro substitution (BMS-251873) enhances topoisomerase I inhibition and antitumor activity .
    • 2,10-Difluoro substitution (Compound 15) shifts activity to antiviral targets (HCMV) without PKC interaction .
    • The target compound’s 4,8-difluoro pattern is unique; similar positions in other derivatives correlate with DNA-targeted mechanisms.
  • Functional Groups Dictate Solubility and Targeting: Glycosylation (e.g., glucopyranosyl in BMS-251873 and NB-506) improves water solubility and pharmacokinetics . Bromine substitution (e.g., 2-bromo derivative) redirects activity to CDK4 inhibition, highlighting the role of halogen size in steric effects .

Pharmacokinetic and Resistance Profiles

Table 2: Pharmacokinetic and Resistance Comparisons
Compound Solubility Resistance Profile Key Metabolic Notes
BMS-251873 High (water-soluble) No resistance via Pgp170/MRP Glycosyl group reduces efflux pump binding
NB-506 Moderate Resistant to MRP; sensitive to TOP-I downregulation Glucosyl group enhances stability in vivo
CDK4 Inhibitor Low (DMSO-soluble) Not applicable (targets intracellular CDK4) Requires DMSO for solubilization
Compound 15 Not reported No cross-resistance with PKC inhibitors Specific to HCMV replication machinery
Key Observations:
  • Glycosylation Enhances Drug-Like Properties: BMS-251873 and NB-506 demonstrate improved solubility and evasion of multidrug resistance mechanisms compared to non-glycosylated analogs .
  • Resistance Mechanisms : NB-506 resistance in Pgp170-expressing cells is linked to reduced topoisomerase I levels rather than efflux pumps, underscoring target-specific adaptation .

Q & A

What are the standard synthetic protocols for preparing 12,13-dihydro-4,8-difluoro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione?

Basic
The compound is typically synthesized via domino Diels–Alder reactions, enabling efficient polyfunctionalization of the carbazole core. For example, green solid products (e.g., 5-benzoyl-2-phenyl-4-(p-tolyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione) are obtained in 87% yield using microwave-assisted reactions with anhydrous THF, DMAP, and EDCI as coupling agents. Purification involves column chromatography (e.g., CH₂Cl₂/MeOH 98:2) and recrystallization .

How is structural characterization of this compound performed?

Basic
Characterization relies on multimodal spectroscopy:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic δ 7.2–9.2 ppm, carbonyl δ 167–198 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (1700–1786 cm⁻¹) and NH/CH vibrations .
  • HRMS-ESI-TOF : Validates molecular formulas (e.g., [M + Na]⁺ peaks with <1 ppm error) .

What is the mechanistic basis for its anticancer activity?

Advanced
The compound inhibits topoisomerase I, stabilizing DNA-topoisomerase complexes and inducing apoptosis. Cytotoxicity is evaluated via IC₅₀ assays (e.g., against prostate carcinoma PC-3 cells). Derivatives like BMS-251873 show curative in vivo efficacy through water-soluble glucopyranosyl modifications, enhancing bioavailability .

Does this compound exhibit antiviral properties?

Basic
Yes. Structural analogs (e.g., compound 15 in ) demonstrate antiviral activity by targeting viral replication machinery. Assays include plaque reduction neutralization tests (PRNT) and time-of-addition experiments to identify inhibition stages .

How are metabolic pathways of this compound analyzed?

Advanced
Metabolite profiling involves:

  • In vivo studies : Administering radiolabeled compound to rats/dogs, followed by LC-MS/MS to isolate and quantify metabolites (e.g., glucuronide conjugates) .
  • Pharmacokinetic modeling : Assessing half-life (t₁/₂), clearance, and bioavailability using compartmental models .

What strategies improve diastereoselectivity in its synthesis?

Advanced
Chiral auxiliaries and catalyst-controlled reactions enhance diastereoselectivity. For example, platinum(IV) oxide-mediated hydrogenation of intermediates (e.g., benzyl-protected derivatives) achieves 75–78% yields with >95% enantiomeric excess. Stereochemistry is confirmed via NOESY and X-ray crystallography .

How do fluorination patterns influence bioactivity?

Advanced
Fluorine substitution at positions 4 and 8 enhances metabolic stability and membrane permeability. SAR studies reveal that difluoro analogs exhibit 10-fold higher topoisomerase I inhibition compared to non-fluorinated derivatives. Computational docking (e.g., AutoDock Vina) predicts fluorine’s role in π-π stacking with DNA base pairs .

What challenges exist in improving its bioavailability?

Advanced
Low water solubility limits bioavailability. Strategies include:

  • Glycosylation : Adding β-D-glucopyranosyl groups (e.g., BMS-251873) increases solubility by 50-fold .
  • Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles improves plasma half-life .

How are contradictions in biological activity data resolved?

Advanced
Discrepancies (e.g., varying IC₅₀ values across studies) are addressed by:

  • Assay standardization : Using identical cell lines (e.g., NCI-60 panel) and incubation times .
  • Structural validation : Reconfirming batch purity via HPLC (>99%) and elemental analysis .

What evidence supports its in vivo antitumor efficacy?

Advanced
Xenograft models (e.g., murine prostate tumors) show tumor volume reduction >90% at 10 mg/kg doses. Histopathology confirms apoptosis (TUNEL staining) and reduced angiogenesis (CD31 immunohistochemistry). Pharmacodynamic biomarkers (e.g., plasma TNF-α levels) correlate with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Reactant of Route 2
Reactant of Route 2
12,13-Dihydro-4,8-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.